molecular formula C6H4N6 B14138127 Benzene, diazido- CAS No. 114465-00-8

Benzene, diazido-

Cat. No.: B14138127
CAS No.: 114465-00-8
M. Wt: 160.14 g/mol
InChI Key: IKLDJIXGIQCFFQ-UHFFFAOYSA-N
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Description

Benzene, diazido- is an organic compound characterized by the presence of two azido groups attached to a benzene ring This compound is part of the broader class of diazo compounds, which are known for their unique electronic structures and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, diazido- can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by azidation. This process typically requires the use of nitrous acid to convert the amine group into a diazonium salt, which is then treated with sodium azide to introduce the azido groups .

Industrial Production Methods: While specific industrial production methods for benzene, diazido- are not extensively documented, the general principles of diazotization and azidation are applicable. Industrial synthesis would likely involve large-scale diazotization reactions followed by careful handling of azides due to their potential explosiveness .

Chemical Reactions Analysis

Types of Reactions: Benzene, diazido- undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, diazido- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, diazido- primarily involves the reactivity of its azido groups. These groups can undergo photolysis to generate reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in photoaffinity labeling, where the compound is used to covalently modify target proteins upon exposure to light .

Comparison with Similar Compounds

Uniqueness: Benzene, diazido- is unique due to its dual azido groups, which confer distinct reactivity patterns compared to other diazo compounds. Its ability to form triazoles through cycloaddition reactions and its use in photoaffinity labeling distinguish it from other similar compounds .

Properties

CAS No.

114465-00-8

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide

InChI

InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H

InChI Key

IKLDJIXGIQCFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=[N-])C(=N[N+]#N)C=C1

Origin of Product

United States

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